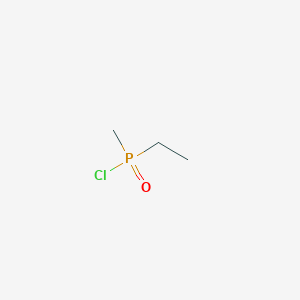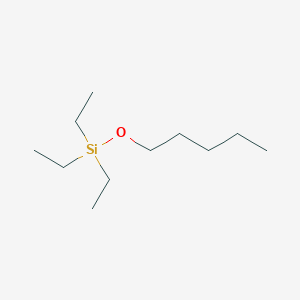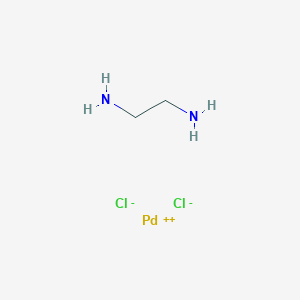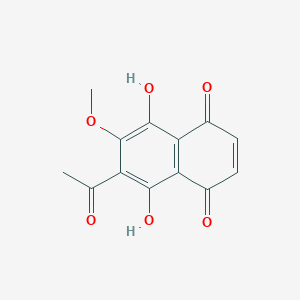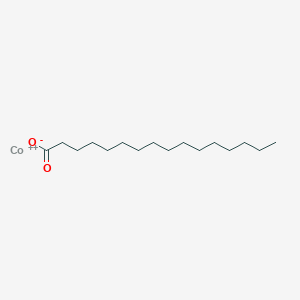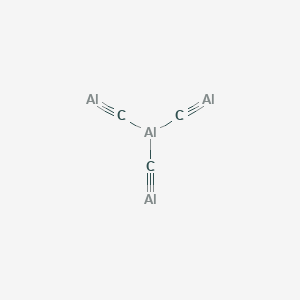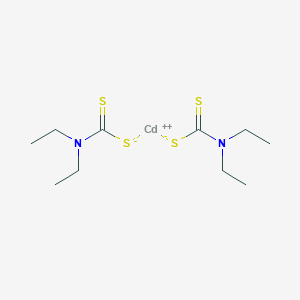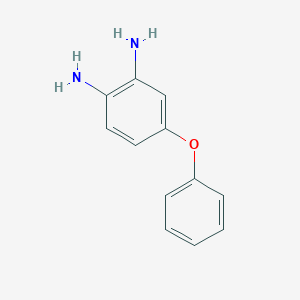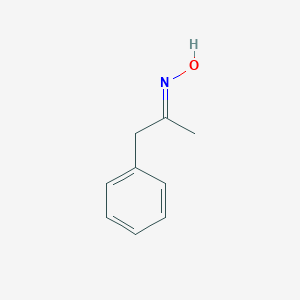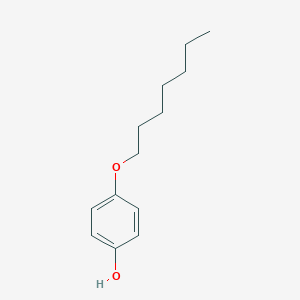
N,2-dimethylbenzenesulfonamide
Vue d'ensemble
Description
N,2-dimethylbenzenesulfonamide, also known as tosylamide, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative that has a wide range of applications in various fields such as medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of N,2-dimethylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the production of aqueous humor in the eye. This inhibition leads to a decrease in intraocular pressure and has been used in the treatment of glaucoma.
Effets Biochimiques Et Physiologiques
N,2-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, as mentioned above. It has also been shown to inhibit the activity of urease, an enzyme that plays a role in the breakdown of urea in the body. This inhibition has been used in the treatment of urease-related diseases such as Helicobacter pylori infection.
Avantages Et Limitations Des Expériences En Laboratoire
N,2-dimethylbenzenesulfonamide has a number of advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has a number of limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its effectiveness as a drug.
Orientations Futures
There are a number of future directions for the study of N,2-dimethylbenzenesulfonamide. One area of research is the development of new drugs based on this compound. It has been shown to have potential as an inhibitor of a number of enzymes, and further research may lead to the development of new drugs for the treatment of a variety of diseases. Another area of research is the study of the mechanism of action of N,2-dimethylbenzenesulfonamide. Further research may lead to a better understanding of how this compound works and how it can be used to develop new drugs. Finally, there is also potential for the use of N,2-dimethylbenzenesulfonamide in the development of new catalysts for organic synthesis.
Applications De Recherche Scientifique
N,2-dimethylbenzenesulfonamide has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a protecting group for amines, and as a ligand for metal catalysts. It has also been used in the development of new drugs and in the study of enzyme inhibitors.
Propriétés
Numéro CAS |
13440-22-7 |
|---|---|
Nom du produit |
N,2-dimethylbenzenesulfonamide |
Formule moléculaire |
C8H11NO2S |
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
N,2-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H11NO2S/c1-7-5-3-4-6-8(7)12(10,11)9-2/h3-6,9H,1-2H3 |
Clé InChI |
BAJXNEYFJDMIFP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)NC |
Synonymes |
N-Methyl-o-toluenesulfonamide |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

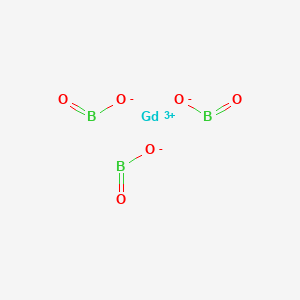
![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)
